molecular formula C16H14O3 B12601481 Methyl 4-(2-methylbenzoyl)benzoate CAS No. 649756-96-7

Methyl 4-(2-methylbenzoyl)benzoate

Cat. No.: B12601481
CAS No.: 649756-96-7
M. Wt: 254.28 g/mol
InChI Key: RJABMTXFRBDXQN-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoyl group attached to the benzoate structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methylbenzoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method involves the reaction of 2-methylbenzoyl chloride with methyl 4-hydroxybenzoate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylbenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-(2-methylbenzoyl)benzoic acid.

    Reduction: Formation of 4-(2-methylbenzoyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2-methylbenzoyl)benzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Uniqueness

Methyl 4-(2-methylbenzoyl)benzoate is unique due to the presence of both a methyl group and a benzoyl group, which confer distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

649756-96-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 4-(2-methylbenzoyl)benzoate

InChI

InChI=1S/C16H14O3/c1-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3

InChI Key

RJABMTXFRBDXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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